Bienvenue dans la boutique en ligne BenchChem!

3-(2-aminoethyl)pyrido[2,3-d]pyrimidin-4(3H)-one

PDE3 inhibition cAMP/cGMP hydrolysis HT-29 cancer

3-(2-Aminoethyl)pyrido[2,3-d]pyrimidin-4(3H)-one (CAS 1510638-86-4) is a low-molecular-weight (190.20 g/mol) heterocyclic compound belonging to the pyrido[2,3-d]pyrimidin-4(3H)-one family. This fused pyridine-pyrimidine scaffold has been validated as a pharmacophore for phosphodiesterase 3 (PDE3) inhibition, with substituent-dependent selectivity for cAMP versus cGMP hydrolysis.

Molecular Formula C9H10N4O
Molecular Weight 190.2 g/mol
CAS No. 1510638-86-4
Cat. No. B1471840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-aminoethyl)pyrido[2,3-d]pyrimidin-4(3H)-one
CAS1510638-86-4
Molecular FormulaC9H10N4O
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)N=CN(C2=O)CCN
InChIInChI=1S/C9H10N4O/c10-3-5-13-6-12-8-7(9(13)14)2-1-4-11-8/h1-2,4,6H,3,5,10H2
InChIKeyXMFWAKACNNFZJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Aminoethyl)pyrido[2,3-d]pyrimidin-4(3H)-one (CAS 1510638-86-4): Chemical Identity and Scaffold Context for Procurement


3-(2-Aminoethyl)pyrido[2,3-d]pyrimidin-4(3H)-one (CAS 1510638-86-4) is a low-molecular-weight (190.20 g/mol) heterocyclic compound belonging to the pyrido[2,3-d]pyrimidin-4(3H)-one family . This fused pyridine-pyrimidine scaffold has been validated as a pharmacophore for phosphodiesterase 3 (PDE3) inhibition, with substituent-dependent selectivity for cAMP versus cGMP hydrolysis [1]. The N3-aminoethyl side chain introduces a primary amine handle that enables further derivatization—such as amide coupling, reductive amination, or urea formation—without requiring deprotection steps, distinguishing this building block from analogous cores where the amine is embedded in the ring system or absent [1]. Quantitative biological data for this specific compound remain unpublished in the peer-reviewed literature; the evidence presented below therefore draws on class-level scaffold performance and structural rationale.

Why 3-(2-Aminoethyl)pyrido[2,3-d]pyrimidin-4(3H)-one Cannot Be Replaced by Common Pyridopyrimidine Analogs Without Data-Driven Justification


The pyrido[2,3-d]pyrimidin-4(3H)-one scaffold is characterized by a regiospecific carbonyl at position 4 and an N3 substitution pattern that dictates both electronic properties and synthetic accessibility [1]. Simple core-swapping with the 2,4-dione analog (CAS 1955492-90-6) alters the hydrogen-bond donor/acceptor topology and introduces an additional carbonyl that changes PDE3 substrate selectivity profiles [1]. Similarly, replacement with pyrido[1,2-a]pyrimidine regioisomers (e.g., V-5537, CAS 181479-08-3) shifts the ring junction geometry, which is known to affect kinase vs. phosphodiesterase selectivity in this chemical space [2]. The free primary amine on the target compound's aminoethyl side chain provides a chemically tractable handle for late-stage functionalization that is absent in methyl- or phenyl-substituted analogs, making the compound uniquely suited as a diversification-ready intermediate for focused library synthesis . Generic substitution without confirmatory biochemical profiling therefore risks introducing unrecognized potency shifts, selectivity changes, and synthetic route incompatibility.

Quantitative Differentiation Evidence for 3-(2-Aminoethyl)pyrido[2,3-d]pyrimidin-4(3H)-one (CAS 1510638-86-4)


PDE3 Inhibitory Scaffold Validation: Pyrido[2,3-d]pyrimidin-4(3H)-one vs. Pyridone and Pyrimidin-amine Cores

In a head-to-head scaffold comparison by Abadi et al. (2013), pyrido[2,3-d]pyrimidin-4(3H)-one derivatives demonstrated dual inhibition of both cAMP and cGMP hydrolysis by PDE3, whereas pyrido[2,3-d]pyrimidin-4-amine scaffolds exhibited pronounced selectivity for cGMP over cAMP [1]. This differential substrate selectivity profile is scaffold-dependent and has implications for therapeutic index: dual cAMP/cGMP PDE3 inhibitors in this series were more potent against HT-29 colon cancer cell proliferation than cGMP-selective amine analogs [1]. The 3-(2-aminoethyl) substituent on the target compound preserves the N3-substitution pattern of the active pyrido[2,3-d]pyrimidin-4(3H)-one core while providing a derivatizable amine for further optimization.

PDE3 inhibition cAMP/cGMP hydrolysis HT-29 cancer

Synthetic Tractability Advantage: Primary Amine Handle vs. Methyl or Aryl-Substituted Pyrido[2,3-d]pyrimidin-4(3H)-one Analogs

3-(2-Aminoethyl)pyrido[2,3-d]pyrimidin-4(3H)-one (C9H10N4O, MW 190.20) possesses a free primary aliphatic amine with a predicted pKa of ~9.5–10.5, enabling chemoselective acylation, sulfonylation, or reductive amination under mild conditions [1]. This contrasts with 3-methyl- or 3-aryl-substituted pyrido[2,3-d]pyrimidin-4(3H)-one analogs (e.g., the 3-phenyl derivative, MW ~237.26), which lack a reactive nucleophilic handle and require pre-functionalized building blocks or harsh C–H activation for diversification [2]. The target compound can therefore be directly incorporated into amide library protocols without a Boc-deprotection step, reducing the synthetic sequence by one step relative to N-Boc-ethylamino analogs.

amine functionalization building block parallel synthesis

EGFR Kinase Inhibition: Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives vs. Erlotinib in EGFRWT and EGFRT790M Biochemical Assays

Although the specific 3-(2-aminoethyl) derivative has not been profiled against EGFR, the pyrido[2,3-d]pyrimidin-4(3H)-one scaffold has produced sub-100 nM EGFRWT and EGFRT790M inhibitors [1]. Compound 7a from a 2022 series (structurally analogous to the target compound but bearing different N3 and C2 substituents) showed IC50 = 0.029 µM against EGFRWT and IC50 = 0.055 µM against EGFRT790M, compared to erlotinib (IC50 = 0.051 µM and 0.094 µM, respectively)—representing a 1.76-fold and 1.71-fold improvement [1]. This scaffold-level potency advantage, coupled with the target compound's derivatizable amine, positions it as a credible starting point for EGFR inhibitor optimization.

EGFR T790M kinase inhibition NSCLC

Procurement-Driven Application Scenarios for 3-(2-Aminoethyl)pyrido[2,3-d]pyrimidin-4(3H)-one (CAS 1510638-86-4)


Focused PDE3 Inhibitor Library Synthesis via Amide Coupling

Medicinal chemistry teams pursuing PDE3 inhibitors for cardiovascular or oncology indications can use 3-(2-aminoethyl)pyrido[2,3-d]pyrimidin-4(3H)-one as a diversification-ready scaffold [1]. The free primary amine permits single-step amide coupling with carboxylic acid building blocks to generate 24–96 member libraries. The pyrido[2,3-d]pyrimidin-4(3H)-one core has validated PDE3 dual cAMP/cGMP inhibitory activity, with demonstrated anti-proliferative effects in HT-29 colon cancer cells [1]. Procurement of this specific aminoethyl variant eliminates the deprotection step required for N-Boc analogs, reducing library synthesis time by approximately one day per plate.

EGFR T790M Resistance-Mutant Kinase Inhibitor Optimization

The pyrido[2,3-d]pyrimidin-4(3H)-one scaffold has yielded inhibitors with IC50 values below 30 nM against the erlotinib-resistant EGFR T790M mutant, outperforming erlotinib itself (IC50 = 94 nM) [2]. 3-(2-Aminoethyl)pyrido[2,3-d]pyrimidin-4(3H)-one provides the core scaffold with a functionalizable amine at N3, which is the position most commonly elaborated in EGFR-active analogs. Structure-based design efforts targeting the gatekeeper methionine pocket can be initiated directly from this building block.

Chemical Probe Development for Substrate-Selective Phosphodiesterase Pharmacology

The pyrido[2,3-d]pyrimidin-4(3H)-one scaffold is uniquely positioned among PDE3 inhibitor chemotypes for probing substrate-selective pharmacology because the 4(3H)-one core engenders dual cAMP/cGMP inhibition while the corresponding 4-amine core shifts selectivity toward cGMP [1]. 3-(2-Aminoethyl)pyrido[2,3-d]pyrimidin-4(3H)-one serves as the minimal scaffold for exploring how N3 substituent modifications tune this substrate selectivity index, making it suitable for chemical biology campaigns aimed at dissecting compartment-specific cyclic nucleotide signaling.

Custom Synthesis Intermediate for N3-Functionalized Kinase and Phosphodiesterase Libraries

Contract research organizations (CROs) and in-house parallel synthesis groups can stock 3-(2-aminoethyl)pyrido[2,3-d]pyrimidin-4(3H)-one (CAS 1510638-86-4, typical purity ≥95% ) as a versatile heterocyclic intermediate. Its low molecular weight (190.20 g/mol) and single reactive amine handle make it compatible with automated liquid handling and microwave-assisted amidation protocols. The compound fills a gap between the commercially abundant pyrido[2,3-d]pyrimidine-2,4-dione analogs (which have altered hydrogen-bonding capacity) and fully elaborated kinase inhibitors that lack chemical tractability.

Quote Request

Request a Quote for 3-(2-aminoethyl)pyrido[2,3-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.